molecular formula C8H6BrF3N2O3 B12860260 2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline

2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B12860260
M. Wt: 315.04 g/mol
InChI Key: PBOUFFACIRFOSM-UHFFFAOYSA-N
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Description

2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C8H6BrF3N2O3 It is a nitrogen-containing aromatic compound that features bromine, nitro, and trifluoroethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired substitution patterns .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and bromination processes, followed by purification steps to isolate the desired product. These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and trifluoroethoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H6BrF3N2O3

Molecular Weight

315.04 g/mol

IUPAC Name

2-bromo-6-nitro-4-(2,2,2-trifluoroethoxy)aniline

InChI

InChI=1S/C8H6BrF3N2O3/c9-5-1-4(17-3-8(10,11)12)2-6(7(5)13)14(15)16/h1-2H,3,13H2

InChI Key

PBOUFFACIRFOSM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)OCC(F)(F)F

Origin of Product

United States

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